molecular formula C19H16N2O2 B11500951 Isoindole-1,3-dione, 2-[2-(2-methyl-1H-indol-3-yl)ethyl]-

Isoindole-1,3-dione, 2-[2-(2-methyl-1H-indol-3-yl)ethyl]-

Cat. No.: B11500951
M. Wt: 304.3 g/mol
InChI Key: DDCRNKRVZIFVSO-UHFFFAOYSA-N
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Description

These compounds are significant in the field of organic chemistry due to their diverse biological and pharmaceutical applications . The structure of this compound includes an isoindole-1,3-dione core with a 2-methyl-1H-indol-3-yl)ethyl substituent, making it a unique and versatile molecule.

Preparation Methods

The synthesis of isoindole-1,3-dione derivatives typically involves the condensation of phthalic anhydride with primary amines . For the specific compound , the synthetic route may involve the following steps:

    Condensation Reaction: Phthalic anhydride reacts with a primary amine to form the isoindole-1,3-dione core.

    Substitution Reaction: The 2-methyl-1H-indol-3-yl)ethyl group is introduced through a substitution reaction, often involving a suitable halide or tosylate derivative.

    Cyclization: The final step involves cyclization to form the desired isoindole-1,3-dione derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and high-throughput screening for reaction conditions .

Chemical Reactions Analysis

Isoindole-1,3-dione derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of isoindole-1,3-dione, 2-[2-(2-methyl-1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function . The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

2-[2-(2-methyl-1H-indol-3-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C19H16N2O2/c1-12-13(14-6-4-5-9-17(14)20-12)10-11-21-18(22)15-7-2-3-8-16(15)19(21)23/h2-9,20H,10-11H2,1H3

InChI Key

DDCRNKRVZIFVSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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